3-[(Piperidin-1-yl)methyl]benzoic acid hydrochloride
Overview
Description
3-[(Piperidin-1-yl)methyl]benzoic acid hydrochloride is a chemical compound with the molecular formula C13H17NO2·HCl. It is a derivative of benzoic acid, where the carboxyl group is substituted with a piperidin-1-ylmethyl group. This compound is commonly used in various chemical and pharmaceutical applications due to its unique structural properties.
Mechanism of Action
Target of Action
Similar compounds have been shown to exhibit anti-inflammatory properties , suggesting potential targets could be enzymes involved in inflammation, such as cyclooxygenase (COX) enzymes .
Mode of Action
Based on the anti-inflammatory properties of similar compounds , it can be hypothesized that this compound may inhibit the activity of COX enzymes, thereby reducing the production of pro-inflammatory prostaglandins.
Biochemical Analysis
Biochemical Properties
3-[(Piperidin-1-yl)methyl]benzoic acid hydrochloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with piperidine derivatives, which are known for their wide range of biological activities, including anticancer, antiviral, and antimicrobial properties . The nature of these interactions often involves binding to specific sites on the enzymes or proteins, thereby influencing their activity and function.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, piperidine derivatives, including this compound, have been found to exhibit antiproliferative and antimetastatic effects on cancer cells . These effects are mediated through the modulation of signaling pathways that control cell growth and apoptosis.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, piperidine derivatives are known to inhibit certain enzymes involved in cancer cell proliferation . Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that piperidine derivatives can remain stable under certain conditions, but may degrade over time, leading to changes in their biological activity . Long-term exposure to this compound in in vitro or in vivo studies has been associated with sustained effects on cellular processes.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as anticancer activity, while higher doses could lead to toxic or adverse effects . Threshold effects have been observed, where a certain dosage is required to achieve the desired biological activity without causing toxicity.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism. For example, piperidine derivatives are known to undergo metabolic transformations that can influence their biological activity . These metabolic pathways can affect the compound’s efficacy and safety profile.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound can interact with transporters or binding proteins that facilitate its movement across cellular membranes . Its localization and accumulation within specific tissues can influence its therapeutic effects and potential side effects.
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . This localization can affect its interactions with biomolecules and its overall biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(Piperidin-1-yl)methyl]benzoic acid hydrochloride typically involves the reaction of 3-(chloromethyl)benzoic acid with piperidine. The reaction is carried out in the presence of a base such as sodium carbonate or potassium carbonate to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually heated to a temperature of 70-80°C to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using larger reactors and continuous flow systems. The reaction conditions are optimized to ensure high yield and purity of the product. The final product is typically purified by recrystallization or chromatography to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
3-[(Piperidin-1-yl)methyl]benzoic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The piperidin-1-ylmethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzoic acid derivatives.
Scientific Research Applications
3-[(Piperidin-1-yl)methyl]benzoic acid hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in the study of enzyme inhibitors and receptor ligands.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
Similar Compounds
- 3-(Piperidin-1-yl)benzoic acid
- 3-(Morpholin-4-ylmethyl)benzoic acid
- 3-(Pyrrolidin-1-ylmethyl)benzoic acid
Uniqueness
3-[(Piperidin-1-yl)methyl]benzoic acid hydrochloride is unique due to the presence of the piperidin-1-ylmethyl group, which imparts specific chemical and biological properties. This structural feature distinguishes it from other similar compounds and contributes to its versatility in various applications.
Properties
IUPAC Name |
3-(piperidin-1-ylmethyl)benzoic acid;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO2.ClH/c15-13(16)12-6-4-5-11(9-12)10-14-7-2-1-3-8-14;/h4-6,9H,1-3,7-8,10H2,(H,15,16);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLRKCNCUWGKDNO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC2=CC(=CC=C2)C(=O)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00640208 | |
Record name | 3-[(Piperidin-1-yl)methyl]benzoic acid--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00640208 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.74 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7596-82-9 | |
Record name | NSC19496 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=19496 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3-[(Piperidin-1-yl)methyl]benzoic acid--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00640208 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-[(piperidin-1-yl)methyl]benzoic acid hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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